molecular formula C19H21N3O2 B5543006 1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5543006
M. Wt: 323.4 g/mol
InChI Key: IVVYRTZEZGZNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" falls into the category of complex organic compounds, often characterized by the presence of benzofuran and imidazole rings. These types of compounds are significant in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including reactions like nucleophilic substitution and ring closure. For instance, substituted piperidines have been synthesized through reactions involving benzotriazol-1-yl)methylamines with allyltrimethylsilanes, yielding substituted piperidines (Katritzky, Luo, & Cui, 1999). The synthesis is generally characterized by the use of specific reagents and catalysts, under controlled conditions to ensure the formation of the desired compound.

Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the compound , detailed its pharmacokinetics in humans. The compound was extensively metabolized, with significant elimination via feces, indicating its potential for insomnia treatment due to its action on orexin receptors (Renzulli et al., 2011).

Synthesis and Evaluation

Research on the synthesis and sigma receptor binding properties of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] showed these compounds, with modifications at the benzofuran and piperidine units, have high affinity and selectivity for sigma(1) receptors, implying potential applications in neurological disorders (Maier & Wünsch, 2002).

Antibacterial Activity

A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker explored their synthesis and efficacy as bacterial biofilm and MurB inhibitors. These compounds displayed significant antibacterial activities and biofilm inhibition, suggesting potential for developing new antimicrobial agents (Mekky & Sanad, 2020).

Antidiabetic Properties

Piperazine derivatives were identified as new antidiabetic compounds. A specific piperazine derivative, S-21663, demonstrated potent antidiabetic effects in a rat model of diabetes through an increase in insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Histamine H3 Receptor Agonism

Research into piperidine derivatives as histamine H3 receptor agonists revealed that specific modifications on the aromatic ring of these compounds could significantly influence their affinity and agonistic activity at the human histamine H3 receptor. This indicates potential applications in treating sleep disorders and other conditions (Ishikawa et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some imidazole derivatives have shown antibacterial, antifungal, and antitumor activities .

Future Directions

Benzofuran and imidazole derivatives continue to be areas of interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

(2-methyl-1-benzofuran-7-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-11-14-5-3-7-16(17(14)24-13)19(23)22-9-4-6-15(12-22)18-20-8-10-21(18)2/h3,5,7-8,10-11,15H,4,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVYRTZEZGZNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.